

A Comparative Guide to DL-Alanine Ethyl Ester Hydrochloride for Researchers

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Compound of Interest

Compound Name: *H-DL-Ala-OEt.HCl*

Cat. No.: *B015479*

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For scientists and professionals in drug development and biochemical research, the selection of appropriate reagents is paramount to the success of experimental outcomes. DL-Alanine ethyl ester hydrochloride is a widely utilized amino acid derivative, primarily serving as a building block in peptide synthesis.^{[1][2]} This guide provides a comprehensive comparison of DL-Alanine ethyl ester hydrochloride with its common alternatives, supported by typical performance data and detailed experimental protocols.

Certificate of Analysis: A Comparative Overview

A Certificate of Analysis (CoA) provides key quality parameters for a chemical reagent. Below is a table summarizing typical specifications for DL-Alanine ethyl ester hydrochloride and its common alternatives, L-Alanine methyl ester hydrochloride and L-Alanine benzyl ester p-toluenesulfonate. These alternatives are often chosen based on the desired solubility, reactivity, and the specific requirements of the synthetic strategy, particularly the choice of protecting groups for the N-terminus and side chains.

Parameter	DL-Alanine Ethyl Ester Hydrochloride	L-Alanine Methyl Ester Hydrochloride	L-Alanine Benzyl Ester p-Toluenesulfonate
Appearance	White to off-white crystalline powder	White to off-white crystalline powder	White to off-white crystalline powder
Purity (Assay)	≥98.0%	≥98.0%	≥98.0%
Melting Point	78-82 °C	~109-111 °C	~152-156 °C
Solubility	Soluble in water and ethanol.	Soluble in water and methanol.	Soluble in methanol and hot ethanol.
Molecular Formula	C ₅ H ₁₂ CINO ₂	C ₄ H ₁₀ CINO ₂	C ₁₇ H ₂₁ NO ₅ S
Molecular Weight	153.61 g/mol	139.57 g/mol	351.41 g/mol

Performance Comparison and Alternatives

The choice between ethyl, methyl, and benzyl esters of alanine largely depends on the specific requirements of the peptide synthesis strategy.

- Ethyl and Methyl Esters: DL-Alanine ethyl ester hydrochloride and its methyl ester counterpart are frequently used due to their good reactivity and ease of removal under basic conditions (saponification). The hydrochloride salt form enhances their stability and solubility in polar solvents commonly used in peptide coupling reactions.[2][3]
- Benzyl Esters: Benzyl esters offer the advantage of being removable under neutral conditions via catalytic hydrogenolysis.[4] This orthogonality is crucial in complex syntheses where acid- or base-labile protecting groups are present on the peptide side chains.[4]
- Racemization: A critical consideration in peptide synthesis is the prevention of racemization of the chiral center. The choice of coupling reagents, additives (like HOBt), and bases can significantly impact the degree of racemization.[5][6][7] While the ester group itself has a smaller effect, the reaction conditions must be carefully optimized. The use of sterically hindered bases such as N,N-diisopropylethylamine (DIPEA) is common to minimize this side reaction.[5]

Experimental Protocols

Below are detailed methodologies for key experiments involving amino acid esters in peptide synthesis.

Experimental Protocol 1: Dipeptide Synthesis using an Amino Acid Ethyl Ester Hydrochloride

This protocol outlines the general steps for the synthesis of a dipeptide, for example, coupling an N-protected amino acid with an amino acid ethyl ester hydrochloride.

Materials:

- N-protected amino acid (e.g., Boc-L-Leucine)
- DL-Alanine ethyl ester hydrochloride
- Coupling agent (e.g., DCC, HBTU)
- Additive (e.g., HOBr)
- Base (e.g., DIPEA)
- Anhydrous solvent (e.g., DMF, DCM)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Ethyl acetate
- Hexanes

Procedure:

- Dissolve the N-protected amino acid (1.0 eq), the amino acid ethyl ester hydrochloride (1.0 eq), and the additive (1.1 eq) in the anhydrous solvent.
- Cool the mixture to 0 °C in an ice bath.
- Add the base (2.0 eq) to neutralize the hydrochloride salt.
- Add the coupling agent (1.1 eq) to the reaction mixture.
- Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, filter the mixture to remove any precipitated by-products.
- Dilute the filtrate with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude dipeptide ester by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient).

Experimental Protocol 2: Saponification of a Dipeptide Ethyl Ester

This protocol describes the deprotection of the C-terminal ethyl ester to yield the free carboxylic acid.

Materials:

- Dipeptide ethyl ester
- 1 M Sodium hydroxide solution
- 1 M Hydrochloric acid solution

- Methanol or Ethanol
- Ethyl acetate

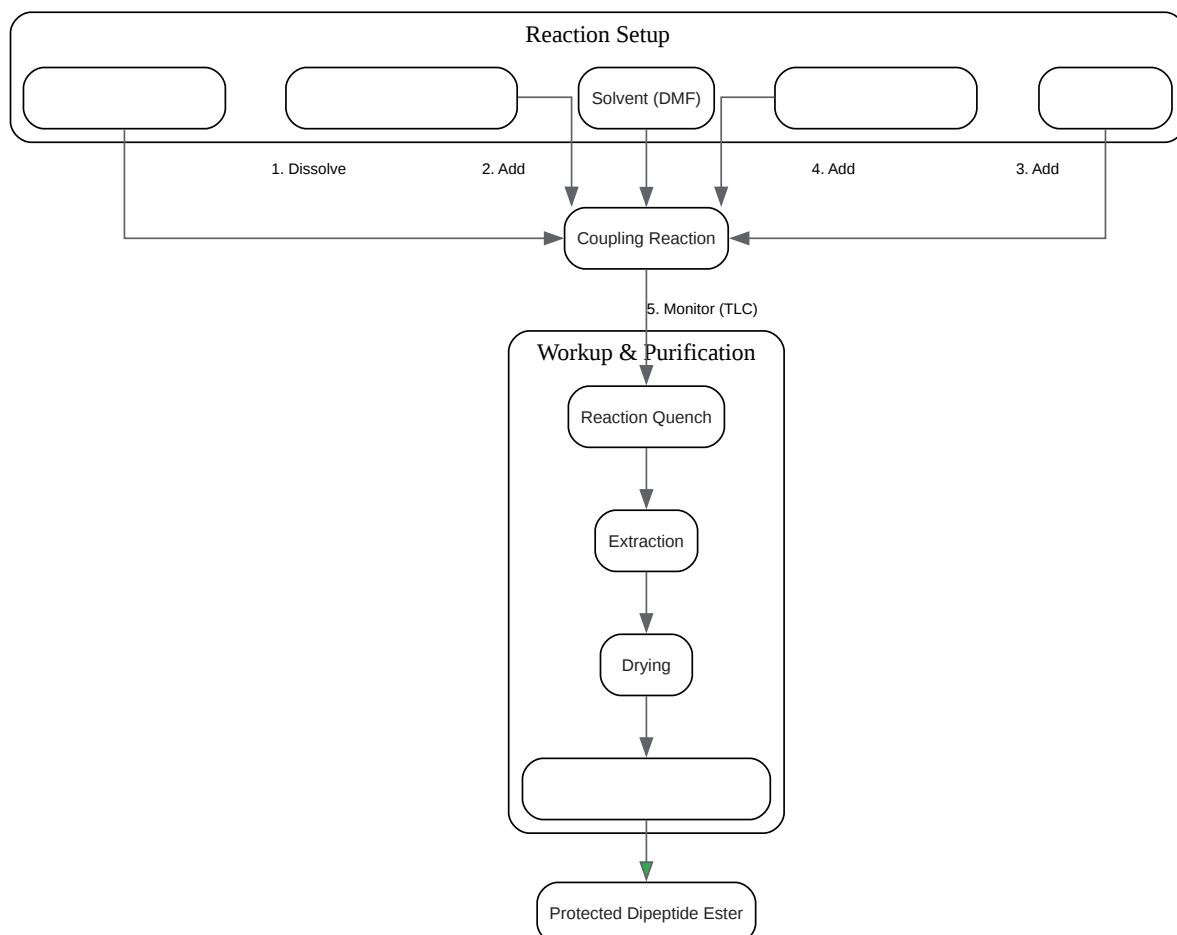
Procedure:

- Dissolve the dipeptide ethyl ester in methanol or ethanol.
- Add 1 M sodium hydroxide solution (1.5 eq) dropwise while stirring.
- Monitor the reaction by TLC until the starting material is consumed.
- Carefully neutralize the reaction mixture with 1 M hydrochloric acid to pH ~7.
- Remove the organic solvent under reduced pressure.
- Extract the aqueous layer with ethyl acetate to remove any unreacted starting material.
- Acidify the aqueous layer to pH ~3 with 1 M hydrochloric acid.
- Extract the product into ethyl acetate (3 x volumes).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the dipeptide with a free C-terminal carboxylic acid.

Mandatory Visualizations

Experimental Workflow: Dipeptide Synthesis

The following diagram illustrates a typical workflow for the synthesis of a dipeptide using an N-protected amino acid and an amino acid ethyl ester hydrochloride.

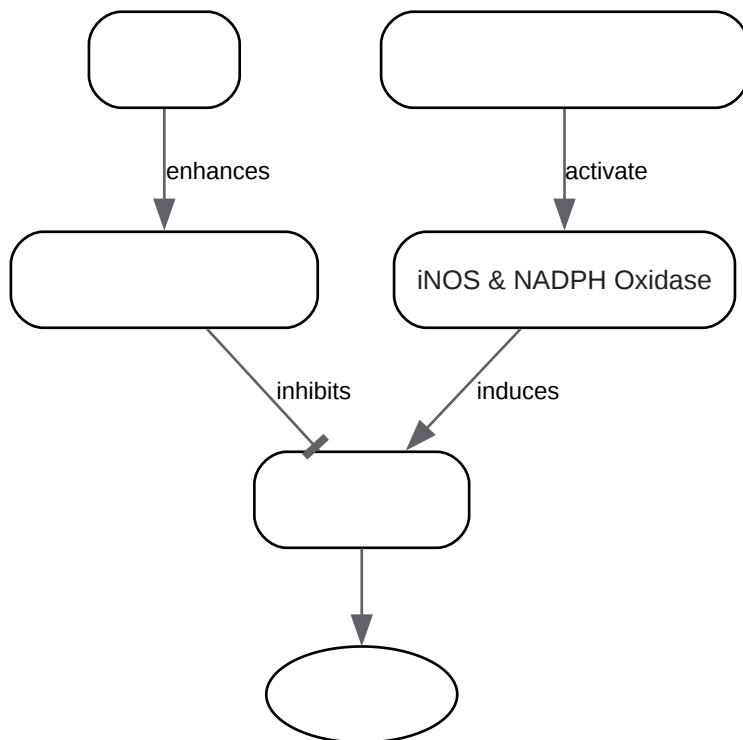


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Workflow for Dipeptide Synthesis

Signaling Pathway: L-Alanine and Apoptosis Regulation

L-Alanine has been shown to influence cellular signaling pathways, including those involved in apoptosis. The diagram below illustrates a simplified pathway based on findings that L-alanine can protect pancreatic beta-cells from cytokine-induced apoptosis, potentially through the enhancement of intracellular antioxidant generation.[8]



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L-Alanine's Role in Apoptosis Regulation

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